molecular formula C18H12N2O2 B1269203 2-(4-Amino-phenyl)-benzo[de]isoquinoline-1,3-dione CAS No. 25287-05-2

2-(4-Amino-phenyl)-benzo[de]isoquinoline-1,3-dione

Cat. No. B1269203
CAS RN: 25287-05-2
M. Wt: 288.3 g/mol
InChI Key: ZMJZCOQYUBLDCT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(4-Amino-phenyl)-benzo[de]isoquinoline-1,3-diones and their derivatives has been a subject of considerable interest due to their potential biological activities. A notable method involves the Buchwald–Hartwig amination reaction, utilizing microwave irradiation for efficient synthesis, showcasing the compound's accessibility for further study and application (Sakram et al., 2018). Moreover, the Ugi-4CR post-transformation strategy has been employed for synthesizing structurally diverse derivatives, highlighting the versatility of synthetic approaches (Che et al., 2013).

Molecular Structure Analysis

The molecular structure of 2-(4-Amino-phenyl)-benzo[de]isoquinoline-1,3-dione derivatives has been extensively analyzed through various spectroscopic techniques. A combined experimental and computational study provided insights into the optical and nonlinear optical properties of these compounds, revealing their high thermal stability and significant NLO response, indicative of their potential in materials science applications (Kumar et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving 2-(4-Amino-phenyl)-benzo[de]isoquinoline-1,3-diones are diverse, leading to various derivatives with unique properties. For example, functionalization of free amino groups can lead to the formation of imines, amines, thioureas, and hydrazones, some of which exhibit high chemosensor selectivity for anion determination, showcasing the compound's reactivity and utility in sensor applications (Tolpygin et al., 2012).

Physical Properties Analysis

The physical properties of 2-(4-Amino-phenyl)-benzo[de]isoquinoline-1,3-diones have been studied through various experimental techniques. The compound's photophysical properties, including its photostability and emission characteristics, have been investigated, highlighting its potential as a fluorescent brightening agent and its superior photostability compared to other fluorescent dyes (Bojinov & Panova, 2007).

Chemical Properties Analysis

The chemical properties of 2-(4-Amino-phenyl)-benzo[de]isoquinoline-1,3-diones, such as their reactivity under various conditions and the formation of novel compounds through chemical reactions, have been a key area of research. For instance, visible light-promoted synthesis has been explored for the generation of sulfonylmethyl derivatives, demonstrating the compound's responsiveness to light-mediated synthetic approaches and its potential in developing new chemical entities (Liu et al., 2016).

Scientific Research Applications

New Chemosensor Systems of the Benzo-[de]Isoquinoline-1,3-Dione Series

Derivatives of the benzo[de]isoquinoline-1,3-dione system containing an amino group, such as 2-(4-Amino-phenyl)-benzo[de]isoquinoline-1,3-dione, have been synthesized and utilized for chemosensor applications. These compounds exhibit high selectivity for the determination of anions, with functionalization leading to various forms like imines, amines, thioureas, and hydrazones (Tolpygin et al., 2012) (Толпыгин et al., 2013).

Antimicrobial Activity

An Efficient Microwave-Assisted Synthesis

The compound 2-(4-aminophenyl)-benzo[de]isoquinoline-1,3(2H)-dione has been used in the synthesis of novel derivatives exhibiting antimicrobial activity against various strains such as Escherichia coli, Bacillus subtilis, Klebsiella pneumoniae, and Staphylococcus aureus (Sakram et al., 2018).

Antitumor and Antiviral Activity

Discovery of Isoquinoline-1,3-(2H,4H)-diones as Antitumor Agents

Derivatives of 2-(4-Amino-phenyl)-benzo[de]isoquinoline-1,3-dione have been reported as potent and selective inhibitors of the cyclin-dependent kinase 4 (CDK4), representing a novel class of potential antitumor agents (Tsou et al., 2009). Additionally, synthesis of derivatives exhibiting antimicrobial activity against various bacteria and Candida albicans has been documented (Kuran et al., 2012). Also, a novel naphthalimide selectively targets breast cancer via the aryl hydrocarbon receptor pathway, demonstrating its potential as a breast cancer targeting molecule (Gilbert et al., 2020).

Fluorescent Dye and Sensing Applications

Fluorescence from Fluorescent Dye Based Polyurethane Ionomer

The compound 2-(4-Amino-phenyl)-benzo[de]isoquinoline-1,3-dione has been utilized in the synthesis of reactive fluorescent dyes for polyurethane ionomer molecules, demonstrating better fluorescence performance and potential applications in fluorescent dye-based materials (Chen et al., 2005).

Chemical Synthesis and Molecular Recognition

Synthesis of Novel Isoquinolino[5,4-ab]phenanthridine Derivatives

The compound serves as a precursor in the synthesis of novel derivatives through the Pictet–Spengler reaction, with potential applications in chemical synthesis and drug development (Tsai et al., 2018).

Fluorescence Quenching and Enhancement

Fluorescence Quenching and Enhancement by H-bonding Interactions

This compound demonstrates solvent-dependent fluorescence emission and quenching upon interaction with polyhydroxy compounds, indicating its potential application in fluorescence studies and molecular interactions (Tamuly et al., 2006).

properties

IUPAC Name

2-(4-aminophenyl)benzo[de]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O2/c19-12-7-9-13(10-8-12)20-17(21)14-5-1-3-11-4-2-6-15(16(11)14)18(20)22/h1-10H,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMJZCOQYUBLDCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)C4=CC=C(C=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90351154
Record name 2-(4-Aminophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Amino-phenyl)-benzo[de]isoquinoline-1,3-dione

CAS RN

25287-05-2
Record name 2-(4-Aminophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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